3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazole

Description

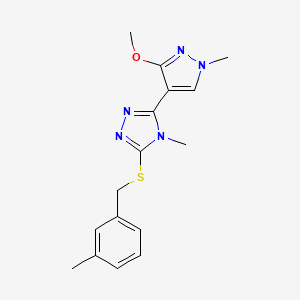

3-(3-Methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazole is a heterocyclic compound combining 1,2,4-triazole and pyrazole moieties. The triazole core is substituted at the 3-position with a 3-methoxy-1-methylpyrazole group and at the 5-position with a (3-methylbenzyl)thio group. These substituents confer unique electronic and steric properties:

- The (3-methylbenzyl)thio group contributes aromatic lipophilicity, which may improve membrane permeability and metabolic stability compared to polar substituents .

Synthesis of such compounds typically involves cyclization of thiosemicarbazides or alkylation of triazole-thiol precursors.

Properties

IUPAC Name |

3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5OS/c1-11-6-5-7-12(8-11)10-23-16-18-17-14(21(16)3)13-9-20(2)19-15(13)22-4/h5-9H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLHPLWKMOMDBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NN=C(N2C)C3=CN(N=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazole is a member of the triazole family characterized by its diverse biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 329.42 g/mol. It features a pyrazole ring and a triazole ring, which are known for their significant biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 329.42 g/mol |

| IUPAC Name | This compound |

This compound exhibits antileishmanial and antimalarial activities, primarily targeting the parasites Leishmania aethiopica and Plasmodium berghei. The mechanism involves interaction with specific biochemical pathways essential for the survival and proliferation of these pathogens.

Target Pathways

- Leishmania aethiopica : The compound disrupts metabolic pathways critical for the growth of this protozoan parasite.

- Plasmodium berghei : It interferes with the life cycle stages of this malaria-causing organism.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds demonstrate significant antimicrobial activity. For instance, compounds similar to the one have shown effectiveness against various bacterial strains and fungi, suggesting a broad spectrum of antimicrobial action.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. Notably:

- HePG-2 (liver cancer) : IC50 values indicate strong cytotoxicity.

- MCF-7 (breast cancer) : Similar trends in cytotoxicity were observed.

These findings suggest that the pyrazole moiety is crucial for the observed anticancer activity.

Case Studies

A study explored the synthesis and biological evaluation of various pyrazole derivatives, including our compound. The results indicated:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 3-(3-methoxy...) | HePG-2 | 5.55 |

| MCF-7 | 2.86 | |

| HCT-116 | 1.82 |

These values are compared to standard chemotherapeutic agents, highlighting the potential of this compound as an effective anticancer agent.

Pharmacokinetics

The pharmacokinetic profile suggests good bioavailability and metabolic stability, which are critical for therapeutic applications. Studies indicate that the compound is well absorbed in biological systems, leading to effective concentrations at target sites.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Compounds with trifluoromethyl groups (e.g., ) exhibit enhanced stability but reduced nucleophilicity. The target compound’s methoxy group offers milder electron donation, preserving reactivity.

- Aromatic vs. Aliphatic Substituents : Thiazole-containing derivatives (e.g., ) enable stronger intermolecular interactions, whereas the target’s 3-methylbenzylthio group prioritizes lipophilicity for bioavailability.

Physicochemical Properties

- Lipophilicity : The 3-methylbenzylthio group increases logP compared to methoxyethyl () or thiazole () derivatives, favoring better membrane permeability.

- Solubility : Polar substituents (e.g., ethoxy in ) enhance aqueous solubility, while the target compound’s aromatic groups may limit solubility in hydrophilic environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.